N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound that features an indole moiety linked to a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves the coupling of an indole derivative with a quinazolinone precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazolinone structure can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include indoxyl derivatives, dihydroquinazolinones, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular pathways. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Shares a similar quinazolinone structure but lacks the butanamide moiety.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole moiety but differs in the substituents on the quinazolinone ring.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is unique due to its combination of an indole moiety with a quinazolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H22N4O4S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C23H22N4O4S/c28-21(24-8-7-14-12-25-17-5-2-1-4-15(14)17)6-3-9-27-22(29)16-10-19-20(31-13-30-19)11-18(16)26-23(27)32/h1-2,4-5,10-12,25H,3,6-9,13H2,(H,24,28)(H,26,32) |
InChI Key |
DSRAITHESDWDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.